molecular formula C9H7ClN2O2 B13975071 6-Chloro-3-methoxy-quinoxalin-5-ol

6-Chloro-3-methoxy-quinoxalin-5-ol

Cat. No.: B13975071
M. Wt: 210.62 g/mol
InChI Key: SSVMXOMGBHUCFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3-methoxy-quinoxalin-5-ol is a functionalized quinoxaline derivative offered for research and development purposes. Quinoxalines are nitrogen-containing heterocyclic compounds known for their wide spectrum of biological activities, making them a privileged scaffold in medicinal chemistry and drug discovery . Research into analogous quinoxaline compounds has demonstrated significant pharmacological potential, including antimicrobial, antifungal, antiviral, and anticancer properties . For instance, some quinoxaline derivatives have shown promising in vitro antitumor activity against various human cancer cell lines, while others exhibit potent effects against gram-positive and gram-negative bacteria, as well as fungal species . The specific chloro- and methoxy- substituents on this quinoxaline core are common modifications explored to optimize a compound's reactivity, bioavailability, and interaction with biological targets . This compound serves as a versatile building block for the synthesis of more complex molecules and is valuable for investigating structure-activity relationships (SAR). Researchers can utilize this intermediate in developing novel substances for potential application in several therapeutic areas. This product is intended for laboratory research use only and is not classified or intended for human consumption, diagnostic, or therapeutic use.

Properties

Molecular Formula

C9H7ClN2O2

Molecular Weight

210.62 g/mol

IUPAC Name

6-chloro-3-methoxyquinoxalin-5-ol

InChI

InChI=1S/C9H7ClN2O2/c1-14-7-4-11-6-3-2-5(10)9(13)8(6)12-7/h2-4,13H,1H3

InChI Key

SSVMXOMGBHUCFW-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C2C=CC(=C(C2=N1)O)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategies for Quinoxaline Derivatives

The synthesis of quinoxaline derivatives such as 6-chloro-3-methoxy-quinoxalin-5-ol generally follows these key steps:

  • Formation of the quinoxaline ring from o-phenylenediamine and suitable diketones or α-keto esters.
  • Introduction of chloro substituents via chlorination of hydroxyquinoxaline or quinoxaline N-oxides.
  • Methoxylation at specific positions using nucleophilic substitution or methylation reactions.
  • Hydroxylation or retention of hydroxyl groups at desired ring positions.

These steps are often optimized to preserve regioselectivity and yield.

Specific Preparation Methods for this compound

Starting Materials

  • 2,3-Dichloroquinoxaline or 6-chloro-2-hydroxyquinoxaline derivatives are common starting points.
  • o-Phenylenediamine and ethyl pyruvate are used to construct the quinoxaline core.
  • Chlorinating agents such as phosphorus oxychloride (POCl3) are employed for chlorination steps.
  • Methoxylation reagents include methanol or methylating agents under acidic or basic conditions.

Stepwise Preparation

Step 1: Synthesis of 6-Chloro-2-hydroxyquinoxaline
  • 6-Chloro-2-hydroxyquinoxaline can be prepared by reduction of 6-chloro-2-hydroxyquinoxaline-N-oxide in aqueous sodium hydroxide solution.
  • This reaction is catalyzed by a platinum shell catalyst at temperatures ranging from 20°C to 120°C under hydrogen pressure (1 to 100 bar).
  • After reduction, the compound is crystallized as its sodium salt by cooling and then dried azeotropically with an inert solvent.
Step 2: Chlorination to Obtain 2,6-Dichloroquinoxaline (Intermediate)
  • The sodium salt of 6-chloro-2-hydroxyquinoxaline is chlorinated using a chlorinating agent such as POCl3.
  • This step introduces chlorine at the 2-position to form 2,6-dichloroquinoxaline, a key intermediate for further substitution.
Step 3: Methoxylation at the 3-Position
  • Methoxylation at the 3-position can be achieved by nucleophilic substitution of a suitable leaving group (e.g., chlorine) with methoxide ion.
  • This is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with alkali metal methoxides or sodium methoxide.
  • Reaction conditions vary but generally involve heating between 20°C and 150°C for several hours to ensure substitution.
Step 4: Hydroxylation at the 5-Position
  • The 5-position hydroxyl group can be introduced by controlled hydrolysis or by direct substitution if a leaving group is present.
  • Alternatively, starting from 5-hydroxyquinoxaline derivatives, selective chlorination and methoxylation can be performed without disturbing the hydroxyl group.

Alternative Microwave-Assisted Cyclization

  • Microwave-assisted synthesis has been reported for related methoxyquinoxaline derivatives, improving yields and reducing reaction times.
  • For example, cyclization reactions involving formamidine and trimethyl orthoformate in acetonitrile under microwave irradiation at 180°C for 30 minutes yielded methoxy-substituted purine analogs, which share synthetic principles with quinoxaline methoxylation.
  • This method could be adapted for this compound synthesis to enhance efficiency.

Summary Table of Preparation Conditions

Step Reagents/Conditions Solvent(s) Temperature Time Yield/Notes
Reduction of N-oxide Pt shell catalyst, H2, NaOH Aqueous NaOH solution 20–120°C Variable Crystallization of sodium salt
Chlorination to dichloro POCl3 or similar chlorinating agent Inert solvent Ambient to reflux Few hours Formation of 2,6-dichloroquinoxaline
Methoxylation at 3-position Sodium methoxide or alkali methoxide DMF, DMSO, DMA 20–150°C 0.5–48 hours Nucleophilic substitution
Hydroxylation at 5-position Hydrolysis or retention of hydroxyl group Varies Ambient to reflux Several hours Controlled to avoid side reactions
Microwave-assisted cyclization Formamidine, trimethyl orthoformate, acetic acid Acetonitrile (ACN) 180°C (microwave) 30 minutes Improved yield in related systems

Analytical Data and Characterization Notes

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-(methyloxy)-5-quinoxalinol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoxaline-2,3-dione derivatives.

    Reduction: Formation of 6-chloro-3-(methyloxy)-5-quinoxalinol derivatives with reduced functional groups.

    Substitution: Formation of substituted quinoxaline derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

Scientific Research Applications

6-Chloro-3-methoxy-quinoxalin-5-ol has diverse applications, particularly in pharmaceutical development due to its antimicrobial and anticancer properties.

Antimicrobial and Anticancer Activity:

  • 6-Chloroquinoxaline exhibits antimicrobial and anticancer activity.
  • Quinoxaline derivatives have demonstrated antiproliferative effects through various molecular mechanisms, targeting tubulin polymerization, topoisomerase II-DNA, folate metabolism, protein kinases, and receptor tyrosine kinases (RTKs) like vascular epidermal growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), human epidermal receptor 2 (HER2), and fibroblast growth factor receptors (FGFRs) .

Antiviral Research:

  • Quinoxaline derivatives have been identified as potential anti-HIV agents .
  • Specific quinoxalines, such as ethyl 4-(((2,3-dimethoxyquinoxalin-6-yl)methyl)thio)benzoate, have shown remarkable activity against coxsackievirus B5 (CBV5), inhibiting early events of attachment, entry, or uncoating by inserting into a hydrophobic pocket on the VP1 chain of the capsid protomer .

Enzyme Inhibition:

  • Quinoxalinone derivatives have shown enzymatic inhibitory activities against COX-2 and LDHA .
  • These compounds can be further optimized to develop anti-CRC agents or glycoprotein inhibitors .

Synthesis and Modification

The synthesis of this compound can be achieved through several methods, highlighting the versatility in synthesizing quinoxaline derivatives tailored for specific biological activities. These reactions can be utilized to modify the compound for specific applications in medicinal chemistry.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity with various biological targets. Techniques such as Surface Plasmon Resonance, Isothermal Titration Calorimetry, and Molecular Docking are often employed. Such studies are crucial for understanding the mechanism of action and optimizing the compound for therapeutic use.

Structural Analogs and Their Activities

Several compounds share structural similarities with this compound, each exhibiting unique properties.

Compound NameStructural FeaturesBiological Activity
6-ChloroquinoxalineCl at position 6Antimicrobial and anticancer activity
3-MethylquinoxalineCH₃ at position 3Antimicrobial properties
2-MethylquinoxalineCH₃ at position 2Anticancer activity
2-AminoquinoxalineNH₂ at position 2Neuroprotective effects
1,2-DihydroquinoxalineDihydro structurePotentially reduced toxicity

Mechanism of Action

The mechanism of action of 6-chloro-3-(methyloxy)-5-quinoxalinol involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological activities. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells.

Comparison with Similar Compounds

Table 1: Core Structure and Substituent Comparison

Compound Name Core Structure Substituents Structural Similarity Key Functional Groups
This compound Quinoxaline 6-Cl, 3-OCH3, 5-OH Hydroxyl, Methoxy, Chlorine
4-Chloro-6-methoxyquinolin-7-ol Quinoline 4-Cl, 6-OCH3, 7-OH 0.83 Hydroxyl, Methoxy, Chlorine
2-Cyano-3-(5-(2,5-dichlorophenyl)furan-2-yl)-N-(quinolin-5-yl)acrylamide Quinoline Cyano, Dichlorophenyl, Acrylamide 0.70 Cyano, Amide, Halogens
2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide Benzamide 5-OCH3, 2-Amino, Pyridinyl 0.65 Amide, Methoxy, Chlorine

Key Observations:

  • Core Heterocycles: Quinoxaline (two adjacent nitrogen atoms) vs. quinoline (one nitrogen) vs. benzamide.
  • Substituent Positions: Chlorine at position 6 in the target compound vs. position 4 in 4-Chloro-6-methoxyquinolin-7-ol.
  • Functional Groups: Hydroxyl and methoxy groups in the target compound contrast with cyano and acrylamide groups in other analogs, impacting solubility and reactivity.

Table 2: Reaction Conditions and Efficiency

Compound Name Synthesis Method Temperature Time Yield Reference
6-Chloro-N-(2,3-dimethylphenyl)quinoxalin-2-amine (3f) PTC-mediated nucleophilic substitution 70–75°C 12 h 80%
4-Chloro-6-methoxyquinolin-7-ol Not specified
2-Cyano-3-(5-(2,5-dichlorophenyl)furan-2-yl)-N-(quinolin-5-yl)acrylamide Multi-step coupling

Key Observations:

  • PTC-mediated methods (as in ) demonstrate high efficiency for quinoxaline derivatives under elevated temperatures (70–75°C), suggesting similar protocols could apply to the target compound .
  • The lack of synthesis data for 4-Chloro-6-methoxyquinolin-7-ol highlights a gap in comparative optimization strategies.

Table 3: Hypothetical Property Comparison

Compound Name LogP (Predicted) Hydrogen-Bond Donors Hydrogen-Bond Acceptors Bioactivity Inference
This compound ~2.5 1 (5-OH) 4 (N, OCH3, OH) Antibacterial potential
4-Chloro-6-methoxyquinolin-7-ol ~2.8 1 (7-OH) 3 (N, OCH3, OH) Lower solubility

Key Observations:

  • The hydroxyl group in both compounds improves water solubility, but the quinoxaline core may offer stronger π-π interactions in biological targets compared to quinoline.
  • Chlorine at position 6 (target) vs. 4 (quinoline analog) may influence steric hindrance in enzyme-binding pockets.

Q & A

Q. What methodologies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer : Employ a Design of Experiments (DoE) approach to vary reaction parameters (temperature, catalyst loading, solvent). Use microwave-assisted synthesis for rapid screening. Characterize intermediates in situ via Raman spectroscopy to minimize purification steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.